Methylbromfenvinphos
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Overview
Description
Bromfenvinphos-methyl: is an organophosphate insecticide known for its effectiveness in pest control. It functions by inhibiting the activity of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors in the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromfenvinphos-methyl is synthesized through a series of chemical reactions involving bromination and phosphorylation. The primary synthetic route involves the bromination of a precursor compound, followed by phosphorylation to introduce the phosphoric acid ester group .
Industrial Production Methods: Industrial production of Bromfenvinphos-methyl typically involves large-scale chemical reactors where the bromination and phosphorylation reactions are carried out under controlled conditions. The process includes steps such as purification and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Bromfenvinphos-methyl undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of brominated or phosphorylated derivatives, while substitution reactions may result in the formation of various substituted organophosphate compounds .
Scientific Research Applications
Chemistry: Bromfenvinphos-methyl is used as an analytical reagent in the study of pesticide residues in various matrices, including tobacco and food products. It is also used in the development of new synthetic methodologies for organophosphate compounds .
Biology: In biological research, Bromfenvinphos-methyl is used to study the effects of acetylcholinesterase inhibition on nervous system function. It serves as a model compound for understanding the mechanisms of organophosphate toxicity .
Medicine: While Bromfenvinphos-methyl is primarily used as an insecticide, its mechanism of action has implications for the development of treatments for conditions involving acetylcholine dysregulation, such as Alzheimer’s disease .
Industry: In the industrial sector, Bromfenvinphos-methyl is used in the formulation of insecticidal products for agricultural and public health applications. It is also employed in the development of new pesticide formulations .
Mechanism of Action
Bromfenvinphos-methyl exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors in the nervous system . The molecular targets of Bromfenvinphos-methyl include acetylcholinesterase and cholinergic receptors, which are involved in neurotransmission and muscle contraction .
Comparison with Similar Compounds
Bromophos-methyl: Another organophosphate insecticide with a similar mechanism of action.
Bromophos-ethyl: A related compound with similar pesticidal properties.
Isofenphos-methyl: An organophosphate insecticide with similar chemical structure and mode of action.
Uniqueness: Bromfenvinphos-methyl is unique in its specific combination of bromination and phosphorylation, which contributes to its effectiveness as an insecticide. Its specific molecular structure allows for targeted inhibition of acetylcholinesterase, making it a valuable tool in both research and industrial applications .
Properties
CAS No. |
68107-00-6 |
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Molecular Formula |
C10H10BrCl2O4P |
Molecular Weight |
375.96 g/mol |
IUPAC Name |
[(E)-2-bromo-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H10BrCl2O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+ |
InChI Key |
LOOAGTDYKNUDBZ-UXBLZVDNSA-N |
Isomeric SMILES |
COP(=O)(OC)O/C(=C/Br)/C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
COP(=O)(OC)OC(=CBr)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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